molecular formula C9H8Cl2N2O2 B2668231 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride CAS No. 2138155-01-6

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride

Cat. No.: B2668231
CAS No.: 2138155-01-6
M. Wt: 247.08
InChI Key: DNJBELULCYNJHH-UHFFFAOYSA-N
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Description

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of pyrrolopyridines. It is characterized by a pyrrolopyridine core structure with a chlorine atom at the 5-position and an acetic acid moiety at the 3-position. This compound is often used in scientific research due to its potential biological and medicinal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride typically involves multiple steps. One common approach is the cyclization of a suitable precursor, such as a pyrrole derivative, followed by chlorination and subsequent functionalization with acetic acid. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the pyrrolopyridine core.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including its effects on various cellular processes.

  • Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but lacks the acetic acid moiety.

  • 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanol: Similar core structure with an ethanol group instead of acetic acid.

  • 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)propanoic acid: Similar core structure with a propanoic acid moiety.

Uniqueness: 2-(5-Chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid hydrochloride is unique due to its specific acetic acid functional group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2.ClH/c10-8-2-6-5(1-9(13)14)3-11-7(6)4-12-8;/h2-4,11H,1H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJBELULCYNJHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CNC2=CN=C1Cl)CC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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